molecular formula C17H13FN2O5 B3182368 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline CAS No. 516526-44-6

4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline

Cat. No. B3182368
Key on ui cas rn: 516526-44-6
M. Wt: 344.29 g/mol
InChI Key: MHRMSZPCHBTAJN-UHFFFAOYSA-N
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Patent
US08232294B2

Procedure details

A solution of 6,7-dimethoxyquinolin-4-ol (50 g, 0.244 mol) and Cs2CO3 (159 g, 0.488 mol) in CH3CN (300 mL)/DMF (300 mL) was stirred at room temperature for 30 min. 1,2-Difluoro-4-nitrobenzene (42.7 g, 0.268 mol) was then added dropwise. After stirring at rt for 3.5 h, the reaction solution was concentrated in vacuo. Ice (500 mL) was added to the residual suspension and the mixture was stirred overnight for precipitation. The solid was collected by filtration and further purified by a silica gel column chromatography (EtOAc) to give the title compound as a pale yellow powder (43.1 g, 51.2%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
159 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
42.7 g
Type
reactant
Reaction Step Two
Yield
51.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[OH:15].C([O-])([O-])=O.[Cs+].[Cs+].CN(C=O)C.F[C:28]1[CH:33]=[CH:32][C:31]([N+:34]([O-:36])=[O:35])=[CH:30][C:29]=1[F:37]>CC#N>[F:37][C:29]1[CH:30]=[C:31]([N+:34]([O-:36])=[O:35])[CH:32]=[CH:33][C:28]=1[O:15][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)O
Name
Cs2CO3
Quantity
159 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
42.7 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Ice (500 mL) was added to the residual suspension
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight for precipitation
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
further purified by a silica gel column chromatography (EtOAc)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC1=C(OC2=CC=NC3=CC(=C(C=C23)OC)OC)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g
YIELD: PERCENTYIELD 51.2%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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